molecular formula C13H15N3O3 B11858443 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one

Cat. No.: B11858443
M. Wt: 261.28 g/mol
InChI Key: JGAHGMUICFDMNS-UHFFFAOYSA-N
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Description

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one is a heterocyclic compound that features a spiro linkage between a quinazoline and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one typically involves the condensation of a quinazoline derivative with a piperidine derivative under specific reaction conditions. For example, the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate can yield a hydrazinyl derivative, which can then be further reacted with orthoformic acid ethyl ester or carbon disulfide to form the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4’-piperidin]-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in bacteria, leading to its antibacterial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

spiro[5,7-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidine]-8-one

InChI

InChI=1S/C13H15N3O3/c17-12-8-5-10-11(19-7-18-10)6-9(8)15-13(16-12)1-3-14-4-2-13/h5-6,14-15H,1-4,7H2,(H,16,17)

InChI Key

JGAHGMUICFDMNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC3=CC4=C(C=C3C(=O)N2)OCO4

Origin of Product

United States

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